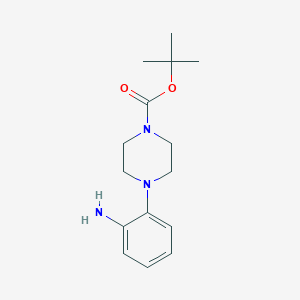

1-Boc-4-(2-Aminophenyl)piperazine

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDQGWAWYKFYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383750 | |

| Record name | tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170017-74-0 | |

| Record name | 1,1-Dimethylethyl 4-(2-aminophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170017-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Piperazine Derivatives in Drug Discovery

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a highly valued structural motif in medicinal chemistry. nih.gov Termed a "privileged scaffold," its frequent appearance in a multitude of approved drugs and biologically active compounds underscores its importance. nih.gov The versatility of the piperazine moiety allows for the creation of new bioactive molecules for a broad spectrum of diseases. nih.gov

The two nitrogen atoms within the piperazine ring provide a large polar surface area, structural rigidity, and opportunities for hydrogen bond donors and acceptors. These characteristics often lead to improved water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. nih.gov Furthermore, modifications to the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resulting molecules. nih.gov

Piperazine derivatives have demonstrated a wide range of pharmacological activities, including:

Anticancer nih.gov

Antidepressant researchgate.net

Antiviral researchgate.net

Antipsychotic nih.gov

Anti-inflammatory nih.gov

Cardioprotective nih.gov

A Versatile Intermediate: the Role of 1 Boc 4 2 Aminophenyl Piperazine

1-Boc-4-(2-aminophenyl)piperazine serves as a highly versatile intermediate and building block in the synthesis of pharmaceuticals. chemimpex.com The "Boc" (tert-butyloxycarbonyl) protecting group on one of the piperazine (B1678402) nitrogens enhances the compound's stability and allows for controlled, stepwise reactions. chemimpex.comchemimpex.com This feature is crucial for the construction of complex molecules.

The presence of the 2-aminophenyl group provides a reactive site for a variety of chemical transformations. This allows for the introduction of diverse functionalities and the creation of a library of derivatives for biological screening. chemimpex.com Its ability to undergo a wide range of chemical reactions makes it an indispensable tool for medicinal chemists aiming to develop new drug candidates. chemimpex.comchemimpex.com

The synthesis of this compound itself is a critical process, often starting from precursors like 1-bromo-4-nitrobenzene (B128438) and proceeding through multiple steps. guidechem.com The efficiency and scalability of this synthesis are key considerations for its application in large-scale drug manufacturing.

Therapeutic and Research Applications

Established Synthetic Pathways to this compound

The most common and industrially scalable synthesis of this compound originates from nitro-substituted benzene (B151609) precursors. This approach involves a two-step sequence: a nucleophilic aromatic substitution followed by a reduction.

Retrosynthetic Analysis Utilizing Nitrobenzene (B124822) Precursors

A logical retrosynthetic disconnection of the target molecule points to tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate as the immediate precursor. This intermediate can be formed through the coupling of N-Boc-piperazine and an activated nitrobenzene derivative, such as 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene. The nitro group serves a dual purpose: it activates the aromatic ring for nucleophilic attack and acts as a precursor to the desired amino group.

Nucleophilic Aromatic Substitution with N-Boc-Piperazine

The formation of the C-N bond between the aromatic ring and the piperazine nitrogen is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.com In this key step, N-Boc-piperazine acts as the nucleophile, displacing a halide (typically fluoride (B91410) or chloride) from an aromatic ring that is activated by a strong electron-withdrawing group, in this case, a nitro group at the ortho position. wikipedia.orgyoutube.com

The reaction proceeds through an addition-elimination mechanism. The nucleophilic nitrogen of N-Boc-piperazine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of the ortho-nitro group is crucial as it stabilizes the negative charge through resonance. wikipedia.orgyoutube.com Subsequent elimination of the halide leaving group re-establishes the aromaticity of the ring, yielding tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed.

| Reactants | Conditions | Product | Mechanism |

| 1-Fluoro-2-nitrobenzene, N-Boc-piperazine | K₂CO₃, DMF, Heat | tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | SNAr |

| 1-Chloro-2-nitrobenzene, N-Boc-piperazine | Base, Solvent, Heat | tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | SNAr |

Catalytic Reduction of Nitro Groups to Amino Functionalities

The final step in the primary synthetic route is the reduction of the nitro group of tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate to the corresponding aniline (B41778). Catalytic hydrogenation is the most widely employed method for this transformation due to its high efficiency and clean reaction profile. rsc.orgmit.edu

This reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. mit.edu The reaction is usually performed in a solvent such as methanol, ethanol, or ethyl acetate (B1210297) at pressures ranging from atmospheric to several bars. The hydrogenation is highly selective for the nitro group, leaving the Boc protecting group and the aromatic ring intact. mit.edu Alternative reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be used, but catalytic hydrogenation is often preferred for its milder conditions and easier product purification.

| Substrate | Reagents & Catalyst | Conditions | Product |

| tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | H₂, Pd/C | Methanol or Ethanol, RT | This compound |

| tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | SnCl₂·2H₂O | Ethanol, Reflux | This compound |

| tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | Fe, NH₄Cl | Ethanol/Water, Reflux | This compound |

Palladium-Catalyzed Coupling Reactions for Arylation

An alternative approach to forming the aryl-piperazine bond is through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. youtube.comwiley.com This method allows for the coupling of an amine (N-Boc-piperazine) with an aryl halide (e.g., 2-bromoaniline (B46623) or 2-chloroaniline (B154045) derivatives). nih.gov This route is particularly useful when the desired aniline functionality is already present on the aromatic precursor.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. youtube.comyoutube.com Reductive elimination from this complex yields the desired N-arylpiperazine product and regenerates the Pd(0) catalyst. youtube.com The success of this reaction is highly dependent on the choice of a suitable bulky, electron-rich phosphine (B1218219) ligand (such as BrettPhos, RuPhos, or XPhos) and a strong, non-nucleophilic base (like sodium tert-butoxide or lithium bis(trimethylsilyl)amide). youtube.comnih.gov

Strategies for the Introduction and Selective Cleavage of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is a crucial element in the synthesis and subsequent use of this compound, as it allows for the differentiation of the two nitrogen atoms of the piperazine ring. nih.govchemicalbook.com Its introduction is a standard procedure in organic synthesis. chemicalbook.comgoogle.com The most common method involves the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran. total-synthesis.com To achieve mono-protection, the reaction can be performed using piperazine monohydrochloride or by carefully controlling the stoichiometry. stackexchange.com

The key advantage of the Boc group is its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, while being easily removable under acidic conditions. total-synthesis.com This orthogonality is vital for multi-step syntheses. total-synthesis.com Cleavage of the Boc group is typically accomplished by treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in a solvent like dioxane or methanol. youtube.commdpi.com The mechanism involves protonation of the carbonyl oxygen, followed by the fragmentation of the carbamate (B1207046) to release the free amine, carbon dioxide, and the stable tert-butyl cation, which is then trapped to form tert-butanol (B103910) or isobutene. total-synthesis.comyoutube.com

Derivatization and Functionalization of the this compound Core

The strategic placement of the Boc group and the presence of the primary aromatic amine make this compound a valuable scaffold for creating diverse molecular architectures. wikipedia.org The aniline moiety is a versatile functional handle for a variety of transformations. For instance, it can undergo acylation with acyl chlorides or carboxylic acids to form amides, or participate in reductive amination reactions. Furthermore, the aniline group can be used in cyclization reactions to construct fused heterocyclic systems, such as benzodiazepines or quinoxalines. nih.gov

After a desired modification on the aniline portion of the molecule, the Boc group can be cleaved to reveal the secondary amine of the piperazine ring. This newly deprotected nitrogen can then be subjected to further functionalization, including N-alkylation, N-arylation, or acylation, allowing for the synthesis of a wide array of complex piperazine derivatives for various research applications, including the development of novel therapeutics. nih.gov

Amidation and Acylation Reactions at the Aminophenyl Moiety

The primary amine of the aminophenyl group in this compound is a key site for derivatization through amidation and acylation reactions. These reactions are fundamental in medicinal chemistry for introducing a variety of functional groups, which can modulate the biological activity and physicochemical properties of the parent molecule.

For instance, the synthesis of N-phenylacetamide derivatives from analogous arylpiperazines has been well-documented. In a typical procedure, an aniline derivative is reacted with chloroacetyl chloride to form a 2-chloro-N-phenylacetamide intermediate. This intermediate is then coupled with a desired arylpiperazine in the presence of a base like potassium carbonate and a catalyst such as potassium iodide. This general approach can be applied to this compound to generate a library of amide derivatives.

Another relevant example is the synthesis of N-[4-(piperazinyl)phenyl]acetamide, which involves the hydrogenation of N-[4-[4-(phenylmethyl)-1-piperazinyl]phenyl]acetamide using a palladium on carbon catalyst. prepchem.comprepchem.com This highlights a deprotection strategy that can be employed following acylation. Furthermore, the direct amidation of 1-Boc-piperazine with carboxylic acids, such as 3-acetyl-18β-glycyrrhetinic acid, has been achieved, demonstrating the versatility of the Boc-protected piperazine in forming amide bonds. nih.gov These reactions are often carried out using coupling agents or by activating the carboxylic acid. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Aniline | Chloroacetyl chloride | 2-chloro-N-phenylacetamide | Acylation | |

| 2-chloro-N-phenylacetamide | Phenylpiperazine | 2-(4-(phenyl)piperazin-1-yl)-N-phenylacetamide | Nucleophilic substitution | |

| N-[4-[4-(phenylmethyl)-1-piperazinyl]phenyl]acetamide | H2, Pd/C | N-[4-(piperazinyl)phenyl]acetamide | Hydrogenation/Deprotection | prepchem.comprepchem.com |

| 1-Boc-piperazine | 3-acetyl-18β-glycyrrhetinic acid | Piperazinyl amide of 18β-glycyrrhetinic acid | Amidation | nih.gov |

Further Modifications of the Piperazine Ring

Beyond derivatization of the aminophenyl group, the piperazine ring itself can be a target for modification, leading to novel analogs with potentially altered biological activities. Research into compounds like nucleozin (B1677030) has shown that modifications to the piperazine ring can significantly impact its anti-influenza activity. plos.org These modifications can include replacing the piperazine with a more rigid bicyclic system like 2,5-diazabicyclo[2.2.1]heptane or a more flexible ethylenediamine (B42938) group. plos.org

In the context of developing ligands for G-protein coupled receptors, systematic alterations of the substituents on the piperazine ring of arylpiperazine derivatives have been crucial in understanding structure-activity relationships for D2 and 5-HT1A receptor affinities. chemicalbook.com These modifications often involve the synthesis of a library of compounds with varying alkyl or aryl groups on the second nitrogen of the piperazine ring. This is typically achieved by reacting a mono-substituted piperazine, such as this compound after deprotection of the Boc group, with a range of alkyl halides or through reductive amination with various aldehydes and ketones. chemicalbook.com

| Starting Scaffold | Modification Strategy | Resulting Scaffold | Therapeutic Target/Application | Reference |

| Nucleozin (Arylpiperazine) | Replacement with 2,5-diazabicyclo[2.2.1]heptane | Rigid analog of Nucleozin | Anti-influenza | plos.org |

| Nucleozin (Arylpiperazine) | Replacement with ethylenediamine | Flexible analog of Nucleozin | Anti-influenza | plos.org |

| Arylpiperazine | Variation of N-substituent | Library of N-substituted arylpiperazines | D2/5-HT1A receptor ligands | chemicalbook.com |

Advanced Synthetic Techniques for Piperazine Ring Systems Relevant to this compound Scaffolds

The development of novel and efficient synthetic methods for constructing and functionalizing piperazine rings is an active area of research. These advanced techniques offer access to a wider range of structurally diverse piperazine derivatives.

C-H Functionalization Strategies

Direct C-H functionalization of the piperazine ring represents a powerful and atom-economical approach to introduce substituents. One notable method involves the lithiation of an N-Boc protected piperazine followed by trapping with an electrophile. researchgate.net This allows for the introduction of various alkyl and acyl groups at the α-position to the nitrogen. Another innovative approach is the use of photocatalytic decarboxylative arylation, which enables the arylation of the piperazine ring under mild conditions. researchgate.net Furthermore, para-selective C-H borylation of arenes, while not directly on the piperazine, is a relevant strategy for functionalizing the aminophenyl ring of this compound, providing a handle for further cross-coupling reactions. acs.org

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure piperazine derivatives is of great importance, as the stereochemistry often plays a crucial role in biological activity. Asymmetric lithiation-trapping of N-Boc piperazines using a chiral ligand provides access to enantiopure α-substituted piperazines. researchgate.net Another powerful method is the palladium-catalyzed asymmetric decarboxylative allylic alkylation of piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines. nih.gov The synthesis of specific chiral building blocks, such as 2-methyl piperazine and 5-alkylated-2-piperazinecarboxylic acids, has also been achieved through multi-step sequences involving chiral auxiliaries or resolutions. nih.gov

Solid-Phase Synthesis Protocols

Solid-phase synthesis has emerged as a valuable tool for the rapid generation of libraries of piperazine derivatives for high-throughput screening. Arylpiperazine derivatives have been successfully synthesized on solid supports such as BAL-MBHA-PS resin and SynPhase Lanterns. mdpi.comresearchgate.net These protocols typically involve the attachment of a piperazine-containing building block to the resin, followed by a series of reactions to introduce diversity, and finally cleavage from the solid support to yield the final products. mdpi.commedchem-ippas.eu This approach is highly amenable to automation and allows for the efficient production of a large number of compounds for biological evaluation. medchem-ippas.eu

This compound as a Key Building Block for Novel Therapeutic Agents

The versatility of this compound has led to its use in the development of a diverse range of therapeutic agents, as detailed in the following subsections.

Neuropharmacological Agents: Development of Antidepressants, Anxiolytics, and Antipsychotics

Derivatives of this compound are actively being investigated for their potential in treating various neurological and psychiatric disorders. The piperazine moiety is a common feature in many clinically used antipsychotic drugs. researchgate.net Its presence in synthetic compounds can lead to interactions with key neuroreceptors, such as dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A and 5-HT2A) receptors, which are known targets for atypical antipsychotics. nih.gov

Research has shown that the synthesis of 1-cinnamyl-4-(2-methoxyphenyl)piperazine (B3436121) derivatives, which can be conceptually linked to the broader class of arylpiperazines derived from starting materials like this compound, results in compounds with significant affinities for these receptors. nih.gov Furthermore, studies on selective mGlu5 receptor antagonists, a class of compounds that can be synthesized using piperazine intermediates, have demonstrated anxiolytic and antidepressant-like effects in animal models. nih.gov For instance, repeated administration of 2-methyl-6-(phenylethynyl)-pyridine (MPEP) has been shown to increase the number of shocks accepted in a conflict drinking test in rats, a model for anxiolytic activity, and to reverse learning deficits in a model of depression. nih.gov

Antimalarial Compounds: Design and Synthesis of 2-Phenoxybenzamide Derivatives

The piperazine scaffold is a key component in the design of new antimalarial agents. While direct synthesis from this compound isn't explicitly detailed in the provided results, the importance of the piperazine ring in antimalarial drug design is evident. For example, piperazine-substituted pyrimidine (B1678525) derivatives have been synthesized and shown to inhibit Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), a crucial enzyme for the parasite's survival. nih.gov

One such derivative, a piperazine substituted compound, exhibited good antimalarial activity with IC50 values of 7.06 µg/ml against the chloroquine-resistant Dd2 strain and 5.82 µg/ml against the chloroquine-sensitive 3D7 strain. nih.gov Another study focused on 1,4-disubstituted piperidine (B6355638) derivatives, a related heterocyclic structure, which demonstrated potent activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov These findings underscore the potential of piperazine-containing compounds in the ongoing search for new and effective antimalarial drugs.

Compounds Exhibiting Antimicrobial and Antibacterial Activities

The piperazine nucleus is a well-established pharmacophore in the development of antimicrobial and antibacterial agents. researchgate.netresearchgate.net A variety of derivatives incorporating this moiety have been synthesized and tested against a broad spectrum of pathogens. For instance, cinnamyl derivatives of arylpiperazine have demonstrated antibacterial activity. researchgate.net In one study, several newly synthesized piperazine derivatives showed significant activity against Gram-positive bacteria, particularly staphylococci, as well as some Gram-negative bacteria. nih.gov

Another research effort focused on novel piperazine compounds, with some showing effective inhibition against S. aureus and Methicillin-Resistant S. aureus (MRSA). ijcmas.com The minimum inhibitory concentration (MIC) values for some of these compounds were found to be comparable to standard antibiotics like ciprofloxacin (B1669076) and amoxicillin. derpharmachemica.com The versatility of the piperazine scaffold allows for the synthesis of a wide range of derivatives with potent antimicrobial properties.

| Compound Type | Target Organism(s) | Key Findings | Citation |

|---|---|---|---|

| Cinnamyl derivatives of arylpiperazine | Bacteria | Demonstrated antibacterial activity. | researchgate.net |

| Novel Mannich bases with piperazine moiety | Gram-positive bacteria (e.g., staphylococci), some Gram-negative bacteria, and Candida spp. | Significant activity against Gram-positive bacteria and high fungistatic activity against Candida yeasts. | nih.gov |

| Novel piperazine compounds | S. aureus, MRSA | Effective inhibition of bacterial growth. | ijcmas.com |

| Chalcones containing a piperazine moiety | Staphylococcus aureus, Escherichia coli, Candida albicans | One compound showed a potent MIC value of 2.22 µg/mL against Candida albicans. | derpharmachemica.com |

Agents with Anticancer and Antiproliferative Properties

The piperazine ring is a key structural component in numerous anticancer drugs, including imatinib, dasatinib, and bosutinib. mdpi.com Consequently, derivatives of this compound are of significant interest in the development of new antiproliferative agents. Research has shown that various piperazine derivatives exhibit cytotoxic activity against a range of cancer cell lines.

For example, a series of 1,2,4-triazine (B1199460) derivatives bearing a piperazine amide moiety were synthesized and evaluated for their anticancer potential. nih.gov Two compounds from this series, one with a 3-chlorophenyl substitution and another with a 4-chlorophenyl substitution, were identified as promising antiproliferative agents against MCF-7 breast cancer cells. nih.gov In another study, novel vindoline-piperazine conjugates were synthesized and tested against a panel of 60 human tumor cell lines. nih.gov Several of these conjugates displayed significant antiproliferative effects, with some showing low micromolar growth inhibition (GI50) values. nih.gov Specifically, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was highly effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM), while another with 1-bis(4-fluorophenyl)methyl piperazine was potent against the HOP-92 non-small cell lung cancer cell line (GI50 = 1.35 μM). nih.gov

| Compound Series | Cancer Cell Line(s) | Key Findings | Citation |

|---|---|---|---|

| 1,2,4-Triazine derivatives with piperazine amide moiety | MCF-7 (breast cancer) | Compounds with 3-chlorophenyl and 4-chlorophenyl substitutions showed promising antiproliferative activity. | nih.gov |

| Vindoline-piperazine conjugates | MDA-MB-468 (breast cancer), HOP-92 (non-small cell lung cancer) | A conjugate with [4-(trifluoromethyl)benzyl]piperazine had a GI50 of 1.00 μM against MDA-MB-468. A conjugate with 1-bis(4-fluorophenyl)methyl piperazine had a GI50 of 1.35 μM against HOP-92. | nih.gov |

Development of Anticonvulsant Agents

The piperazine nucleus is recognized for its presence in compounds with anticonvulsant properties. researchgate.net Various 1,4-substituted derivatives of piperazine have been synthesized and evaluated for their ability to protect against seizures in animal models. nih.gov One study investigated a series of these derivatives in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizure tests. nih.gov Two compounds, 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride (B599025) and 1,4-bis-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine dihydrochloride, showed promising anti-MES activity. nih.gov

Further research into hybrid compounds containing both a pyrrolidine-2,5-dione and a thiophene (B33073) ring, linked via a piperazine-containing chain, has also yielded positive results. nih.gov These compounds were designed to target multiple mechanisms of action relevant to epilepsy. Additionally, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized, with one compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrating a more favorable ED50 and protective index than the reference drug valproic acid in both the MES and 6 Hz seizure tests. mdpi.com The design of novel 1,2,4-triazine derivatives has also been explored, with some compounds showing potent anticonvulsant activity without significant neurotoxicity. iomcworld.org

Exploration in Other Therapeutic Modalities (e.g., Anti-inflammatory, Enzyme Inhibition)

The therapeutic potential of piperazine derivatives extends beyond the previously mentioned areas, with research exploring their utility as anti-inflammatory agents and enzyme inhibitors.

Anti-inflammatory Activity:

Piperazine compounds have been investigated for their anti-inflammatory effects. One study on a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), demonstrated both anti-nociceptive and anti-inflammatory properties. nih.gov In a carrageenan-induced paw edema test, LQFM-008 significantly reduced swelling at various doses. nih.gov Furthermore, N-phenyl piperazine derivatives have been synthesized and shown to possess in vitro anti-inflammatory potential. biomedpharmajournal.org

Enzyme Inhibition:

Piperazine derivatives have also been identified as inhibitors of various enzymes. For instance, novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as non-selective inhibitors of acetyl-CoA carboxylase 1 and 2 (ACC1/2). nih.gov One advanced analog from this series demonstrated potent inhibitory activity in both enzyme and cell-based assays. nih.gov In a different study, phenylsulfonyl piperazine analogues were designed and evaluated as α-amylase inhibitors, an enzyme relevant to the management of diabetes. researchgate.net One of the synthesized compounds exhibited strong inhibitory potential, with a notable docking score of -8.2 kcal/mol, indicating a strong interaction with the enzyme's active site. researchgate.net

Utilization of this compound in Biochemical Research

While this compound is primarily recognized as a precursor molecule, its core structure—the arylpiperazine motif—is a cornerstone in the design of ligands targeting various receptors and influencing cellular pathways. Its application in biochemical research is foundational, enabling the synthesis of a diverse array of compounds that are then used to probe complex biological systems. chemimpex.com

Studies on Receptor Binding and Ligand-Receptor Interactions

The arylpiperazine scaffold, for which this compound is a key starting material, is a privileged structure in medicinal chemistry, known for its ability to interact with a range of biological targets, especially G-protein coupled receptors (GPCRs). Researchers synthesize derivatives from this core to study ligand-receptor interactions, aiming to develop agents with high affinity and selectivity for specific receptors. nih.govmdpi.com

Notable research has focused on developing ligands for serotonin (5-HT) and dopamine (D) receptors, which are crucial targets for treating central nervous system (CNS) disorders. mdpi.comnih.gov For example, derivatives of arylpiperazine are designed and tested for their binding affinity at serotonin receptors like 5-HT1A, 5-HT2A, and 5-HT7, as well as dopamine D2, D3, and D4 receptors. mdpi.comnih.govacs.orgresearchgate.net

The modification of the arylpiperazine structure allows for the fine-tuning of receptor affinity. Studies have shown that specific substitutions on the aryl ring and the terminal nitrogen of the piperazine can dramatically alter the binding profile. For instance, certain N4-substituted 1-arylpiperazines show enhanced affinity for 5-HT1A sites. nih.gov One such derivative, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, demonstrated a binding affinity (Ki) of 0.6 nM for the 5-HT1A receptor, which is higher than that of serotonin itself. nih.gov Similarly, other derivatives have been identified as high-affinity ligands for dopamine D3 and D4 receptors. researchgate.netacs.org

Table 1: Binding Affinities (Ki in nM) of Representative Arylpiperazine Derivatives at Serotonin and Dopamine Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT7 | D2 | Reference |

|---|---|---|---|---|---|

| Compound 9b | 23.9 | 39.4 | 45.0 | >1000 | nih.gov |

| Compound 12a | 41.5 | 315 | 42.5 | 300 | nih.gov |

| Compound 18 | 0.6 | - | - | - | nih.gov |

| Compound 11g | - | - | - | 138 (D2), 11.9 (D3) | researchgate.net |

This table is for illustrative purposes and shows data for derivatives synthesized from arylpiperazine scaffolds.

Investigation of Cellular Signaling Pathways and Drug Mechanisms

The development of novel arylpiperazine derivatives from precursors like this compound is crucial for investigating cellular signaling pathways and understanding drug mechanisms. By creating ligands that can selectively bind to specific receptors, researchers can elucidate the roles of these receptors in various physiological and pathological processes. mdpi.com

The antidepressant and antipsychotic effects of many drugs are mediated through their interaction with serotonergic and dopaminergic systems. mdpi.comnih.gov For example, the therapeutic action of the antipsychotic aripiprazole (B633) involves the modulation of dopamine D2 and serotonin 5-HT2A receptors. mdpi.comnih.gov The anxiolytic buspirone (B1668070) acts as a partial agonist at 5-HT1A receptors. mdpi.comnih.gov By synthesizing new arylpiperazine compounds, scientists can explore novel mechanisms of action, such as dual-action ligands that target multiple receptors to achieve a desired therapeutic effect. acs.org

Recent studies have explored arylpiperazine derivatives for their neuroprotective properties by targeting oxidative stress pathways in conjunction with receptor modulation. nih.govnih.gov Some compounds have been shown to induce apoptosis in cancer cells, indicating their potential in oncology research by investigating pathways related to cell cycle arrest and programmed cell death. nih.gov Furthermore, some piperazine derivatives have been found to modulate epithelial cell permeability by increasing myosin-mediated contraction and disrupting cell-cell junctions, a mechanism relevant for enhancing drug delivery across biological barriers. researchgate.net The antidepressant-like effects of certain new arylpiperazine derivatives have been linked to their interaction with 5-HT1A and 5-HT2C receptors, demonstrating the continued importance of this scaffold in developing new therapeutic strategies. nih.gov

Structure Activity Relationship Sar and Mechanistic Studies of 1 Boc 4 2 Aminophenyl Piperazine Derivatives

Impact of Structural Modifications on Biological Potency and Selectivity

The biological activity of derivatives of 1-Boc-4-(2-aminophenyl)piperazine is profoundly influenced by structural modifications to its core components. The piperazine (B1678402) moiety, a common feature in many pharmacologically active compounds, offers a flexible scaffold for introducing various substituents, which can significantly alter the compound's interaction with biological targets. ijrrjournal.commdpi.com

Influence of Substitution Patterns on the Anilino and Piperazine Moieties

The substitution pattern on both the anilino (aminophenyl) and piperazine rings is a critical determinant of the biological activity and selectivity of these derivatives. A simple change in the substitution can lead to marked differences in their pharmacological effects. ijrrjournal.com

For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the nature of the substituent on the piperazine nitrogen played a crucial role in their analgesic activity. The (S)-(+) enantiomers of certain derivatives with specific substitutions exhibited significantly stronger analgesic potency than their (R)-(-) counterparts, with one compound being 105 times more potent than morphine. nih.gov This highlights the stereochemical and electronic influence of the piperazine substituent on receptor binding and subsequent biological response.

Furthermore, the position of the amino group on the phenyl ring (e.g., 2-amino vs. 4-amino) and the presence of other substituents on the phenyl ring can drastically alter the molecule's properties and biological targets. For example, 1-Boc-4-(4-aminophenyl)piperazine is a known intermediate for various applications, distinct from its 2-amino counterpart. thermofisher.comfishersci.fi The synthesis of derivatives with a 6-chloro-5-nitro-pyrimidinyl substituent on the piperazine ring, using 1-Boc-4-(4-aminophenyl)piperazine as a starting material, has been explored for developing receptor-targeted agents.

The piperazine ring itself is a key pharmacophore that can be modified to modulate activity on various neurotransmitter receptors. ijrrjournal.com The introduction of different groups on the second nitrogen of the piperazine ring can lead to compounds with a wide range of activities, including antipsychotic and antimalarial effects. nih.gov

Role of the Boc Group on Molecular Reactivity and Bioactivity Profiles

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group crucial for the synthesis and reactivity of this compound derivatives. wikipedia.org Its primary function is to protect the secondary amine of the piperazine ring, preventing unwanted side reactions during synthetic modifications of other parts of the molecule. This allows for selective functionalization of the anilino moiety or the other piperazine nitrogen.

The Boc group enhances the stability of the piperazine derivative during chemical reactions. chemimpex.com It is generally stable to most nucleophiles and bases, allowing for a wide range of reaction conditions to be employed for further derivatization. organic-chemistry.org

From a bioactivity perspective, the Boc group itself is typically removed in the final steps of synthesis to yield the active pharmaceutical ingredient. Its presence or absence is a critical determinant of the final compound's pharmacological profile. While the Boc-protected intermediate may have some level of activity, the deprotected amine is often the key pharmacophoric element responsible for interacting with the biological target. The removal of the Boc group is usually accomplished with strong acids. wikipedia.org

Pharmacological Profiling and Target Engagement Analysis

The pharmacological characterization of this compound derivatives has revealed a broad spectrum of biological activities, underscoring the versatility of this chemical scaffold.

In Vitro and In Vivo Efficacy and Selectivity Assessments

Derivatives of the this compound scaffold have been subjected to extensive in vitro and in vivo testing to evaluate their efficacy and selectivity against various diseases.

For example, piperazine-containing compounds have been investigated for their anti-Pneumocystis activity. In one study, several bisbenzamidine derivatives with a 1,4-piperazinediyl linker showed promising activity against Pneumocystis carinii in vitro. nih.gov Subsequent in vivo studies in a mouse model of Pneumocystis pneumonia confirmed the efficacy of some of these compounds, with one derivative demonstrating a significant reduction in the fungal burden and improved survival rates compared to the standard drug, pentamidine. nih.gov

In the context of antimalarial drug discovery, derivatives of a related piperazine structure, N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine, have been synthesized and evaluated. Several of these compounds exhibited a higher selectivity index (the ratio of cytotoxicity to antiplasmodial activity) than the established drug chloroquine (B1663885) in vitro. nih.gov One of these derivatives successfully cured mice infected with Plasmodium berghei, demonstrating in vivo efficacy. nih.gov

Furthermore, piperazine derivatives have been screened for their potential as anticancer agents. A library of 4-acyl-2-substituted piperazine urea (B33335) derivatives was tested for selective cytotoxicity against breast cancer cells (MCF7) versus normal breast cells (MCF 10A). nih.gov Several compounds showed high selective anticancer activity, and two of these were also found to be selective against non-small cell lung cancer cells. nih.gov

Studies on Enzyme and Receptor Inhibition (e.g., P2X4R, CYP3A4, SYK, FLT3-ITD, Acetylcholinesterase)

The structural motif of this compound is present in or serves as a precursor for compounds that inhibit a variety of enzymes and receptors.

P2X4 Receptor (P2X4R): Piperazine-based compounds have been designed and synthesized as antagonists for the P2X4 receptor, a ligand-gated ion channel implicated in neuroinflammation and chronic pain. nih.govnih.gov In one study, a series of over 35 piperazine derivatives were synthesized and evaluated, with several compounds showing greater antagonistic potency for P2X4R than the reference compound paroxetine. nih.gov

Kinase Inhibition (SYK, FLT3-ITD): The piperazine moiety is a common scaffold in the development of kinase inhibitors for cancer therapy. nih.gov While direct studies on this compound derivatives as SYK or FLT3-ITD inhibitors are not specified in the provided context, the general applicability of the piperazine scaffold in kinase inhibitor design is well-established. For instance, drugs like Gilteritinib, an FLT3 inhibitor, incorporate a piperazine ring. mdpi.com

Acetylcholinesterase: Although direct inhibition of acetylcholinesterase by this compound derivatives is not explicitly detailed, piperazine derivatives are known to interact with neurotransmitter receptors, including nicotinic acetylcholine (B1216132) receptors. For example, 1,1-Dimethyl-4-phenyl piperazine iodide acts as a synthetic nicotinic acetylcholine receptor agonist. ijrrjournal.com

The following table provides a summary of the inhibitory activities of various piperazine derivatives.

| Compound Class | Target | Activity |

| Piperazine-based derivatives | P2X4R | Antagonistic activity, with some compounds more potent than paroxetine. nih.gov |

| 1,1-Dimethyl-4-phenyl piperazine iodide | Nicotinic Acetylcholine Receptor | Agonist activity. ijrrjournal.com |

Future Perspectives and Translational Research

Advancements in Rational Drug Design Utilizing the 1-Boc-4-(2-Aminophenyl)piperazine Scaffold

The piperazine (B1678402) ring is considered a "privileged scaffold" in drug design, meaning it is a structural motif that can interact with multiple biological targets. researchgate.netnih.gov This versatility makes the this compound framework a cornerstone for rational drug design. Its structure allows for systematic modifications to fine-tune pharmacokinetic and pharmacodynamic properties. chemimpex.comnih.gov

Researchers leverage this scaffold to synthesize derivatives with enhanced efficacy and specificity for various therapeutic targets. The ability to undergo diverse chemical transformations makes it an essential building block in the discovery of new drug candidates. chemimpex.com For instance, derivatives have been developed as potent inhibitors of acetyl-CoA carboxylase (ACC), where fluorine-substituted tert-butoxycarbonyl (Boc) groups were explored as acid-stable bioisosteres for the traditional Boc group. nih.gov This highlights a key strategy in rational design: modifying the scaffold to overcome metabolic instability while retaining or improving biological activity.

Table 1: Examples of Drug Design Strategies Utilizing the Piperazine Scaffold

| Design Strategy | Targeted Modification | Desired Outcome | Example Application Area |

| Bioisosteric Replacement | Replacing the standard Boc group with fluorinated analogs (F-Boc, triF-Boc). nih.gov | Increased acid stability, improved metabolic profile. nih.gov | Acetyl-CoA Carboxylase (ACC) inhibitors. nih.gov |

| Scaffold Decoration | Adding various substituents at different positions of the thiazolopyrimidine core. mdpi.com | Exploring diverse sites of interaction to achieve high potency and selectivity. mdpi.com | Adenosine (B11128) A2A receptor antagonists. mdpi.com |

| Privileged Scaffold Use | Incorporating the piperazine moiety into larger, complex molecules. chemimpex.comnih.gov | Targeting multiple biological receptors, modulating solubility and basicity. chemimpex.comnih.gov | Neurological disorders, oncology. chemimpex.comresearchgate.net |

| Hybridization | Combining the piperazine scaffold with other pharmacophores, such as 1,2,3-triazole. tandfonline.com | Creating novel compounds with enhanced or synergistic biological activities. tandfonline.com | Anticancer and antimicrobial agents. tandfonline.com |

This table is generated based on data from multiple sources to illustrate design strategies.

Exploration of Novel Biological Targets and Expansion into Underexplored Disease Areas

The this compound scaffold has been instrumental in developing compounds for a wide array of diseases. nih.gov Initially prominent in neuropharmacology for creating potential antidepressants and anxiolytics, its application has expanded significantly. chemimpex.com Researchers are now targeting complex and multifaceted diseases like Alzheimer's, cancer, and multidrug-resistant infections. nih.govnih.gov

In Alzheimer's disease research, novel piperazine-based compounds have been developed to target both amyloid-β (Aβ) and tau protein aggregation, which are hallmarks of the disease. nih.gov Certain derivatives demonstrated the ability to inhibit and even disaggregate these protein plaques in laboratory tests and showed neuroprotective properties in cell models. nih.gov Furthermore, one lead compound significantly increased the survival of flies genetically engineered to express human tau protein, indicating its potential for disease modification. nih.gov

The scaffold is also crucial in oncology and immunology. The A2A adenosine receptor, a key immune checkpoint, has become a major target for cancer immunotherapy. mdpi.com Antagonists based on piperazine-containing thiazolo[5,4-d]pyrimidine (B3050601) scaffolds are being developed to prevent tumor immune evasion and are in clinical development as anticancer drugs. mdpi.com The versatility of the piperazine core is further demonstrated by its use in creating agents against bacterial multidrug resistance and various microbial infections. nih.govresearchgate.net

Table 2: Biological Targets and Disease Areas for Piperazine Derivatives

| Biological Target | Disease Area | Research Finding |

| Amyloid-β and Tau Protein nih.gov | Alzheimer's Disease nih.gov | Novel compounds inhibit and disaggregate Aβ42 and AcPHF6 peptides and show neuroprotective effects. nih.gov |

| Adenosine A2A Receptor mdpi.com | Parkinson's Disease, Cancer mdpi.com | Derivatives act as potent and selective inverse agonists, with potential for treating neurodegenerative disorders and in cancer immunotherapy. mdpi.com |

| Acetyl-CoA Carboxylase 1/2 nih.gov | Metabolic Diseases | (4-piperidinyl)-piperazine derivatives show potent inhibition and reduce fatty acid synthesis in rats. nih.gov |

| Nicotinic Acetylcholine (B1216132) Receptors nih.gov | Neurological Disorders | The piperazine moiety is used to modulate receptor activity. nih.gov |

| Various Bacterial/Fungal Proteins researchgate.netresearchgate.net | Infectious Diseases | Piperazine-1,2,3-triazole scaffolds and other derivatives show significant antibacterial and antifungal activity. tandfonline.comresearchgate.net |

This table is compiled from research findings across multiple studies.

Development of More Efficient and Sustainable Synthetic Methodologies for Related Scaffolds

The growing demand for piperazine-based compounds in drug discovery has spurred the development of more efficient and environmentally friendly synthetic methods. Traditional approaches for synthesizing N-arylpiperazines often involve harsh conditions, such as high temperatures and long reaction times, and can be limited by the high cost of starting materials. nih.gov

Modern advancements focus on catalysis and process optimization. A significant development is the use of palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation. nih.gov This method allows for the rapid synthesis of arylpiperazines in as little as 10 minutes under aerobic (open-air) conditions. nih.gov Furthermore, conducting these reactions using piperazine itself as the solvent eliminates the need for other organic solvents, presenting a more cost-effective and "green" synthetic route. nih.govnih.gov

Other innovative strategies include:

Modular Synthesis: A flexible approach where different cyclic sulfamidate and hydroxy sulfonamide building blocks are combined to create diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds. rsc.org This allows for systematic variation of ring size, substitution, and configuration. rsc.org

Flow and Microwave Chemistry: An integrated approach combining continuous flow processing for intermediate steps with microwave-assisted synthesis for final modifications, enabling rapid and controlled production. rsc.org

Multi-component Reactions: A metal-free, four-component method has been developed for creating piperazine derivatives linked to an isothiourea group in a one-pot process, improving efficiency. researchgate.net

Novel Starting Materials: A newer, high-yield (>93.5%) synthesis of 1-Boc-piperazine uses diethylamine (B46881) as a starting material, proceeding through chlorination, Boc protection, and cyclization, which is more suitable for industrial-scale production with reduced environmental impact. chemicalbook.com

Table 3: Comparison of Synthetic Methodologies for Piperazine Scaffolds

| Method | Key Features | Advantages |

| Pd-Catalyzed Buchwald-Hartwig Amination nih.gov | Rapid (10 min), aerobic conditions, can be solvent-free. nih.govnih.gov | High efficiency, excellent yields (up to 97%), eco-friendly. nih.govnih.gov |

| Modular Synthesis rsc.org | Uses combinations of building blocks (cyclic sulfamidates, hydroxy sulfonamides). rsc.org | High diversity in ring size and substitution, systematic library generation. rsc.org |

| Innovative 1-Boc-Piperazine Synthesis chemicalbook.com | Starts from diethylamine, involves chlorination, Boc protection, and cyclization. chemicalbook.com | High yield (>93.5%), high purity, reduced cost and waste, suitable for industrial use. chemicalbook.com |

| Traditional Synthesis nih.gov | Reaction of an aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov | Established method. |

This table compares modern and traditional synthetic routes based on published research.

常见问题

Basic Questions

Q. What are the common synthetic routes for 1-Boc-4-(2-Aminophenyl)piperazine?

- Methodological Answer : The synthesis of piperazine derivatives typically involves coupling reactions between functionalized benzoic acids and piperazine precursors. For example, 1-aroyl-4-(4-methoxyphenyl)piperazines are synthesized via dehydrative coupling using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide as a catalyst . For this compound, the Boc (tert-butoxycarbonyl) group is introduced to protect the amine during synthesis. A stepwise approach includes:

- Step 1 : Protection of the primary amine in 4-(2-aminophenyl)piperazine using Boc anhydride.

- Step 2 : Functionalization via coupling with acyl or aryl groups under optimized solvent conditions (e.g., dichloromethane or ethanol) .

- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure complete Boc protection and avoid side reactions.

Q. What spectroscopic and analytical methods are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the Boc group’s presence (e.g., tert-butyl protons at ~1.4 ppm) and piperazine ring integrity .

- Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight (e.g., [M+H] peaks) and purity .

- Infrared Spectroscopy (IR) : Identifies carbonyl stretching (~1700 cm) from the Boc group and NH/aromatic C-H stretches .

- High-Performance Liquid Chromatography (HPLC) : Assess purity using mixed-mode columns (e.g., Coresep 100) with ACN/water/TFA mobile phases .

Q. What are the primary research applications of this compound?

- Answer : This compound serves as:

- A pharmacophore scaffold in medicinal chemistry for designing serotonin/dopamine receptor modulators, leveraging its piperazine core’s conformational flexibility .

- A precursor for synthesizing bioactive molecules via deprotection of the Boc group and subsequent functionalization .

- A tool compound in studying hydrogen bonding and supramolecular assembly in crystallography due to its aromatic and amine moieties .

Q. What safety protocols are recommended for handling piperazine derivatives?

- Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in tightly sealed containers away from oxidizers and moisture .

- First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol reduces side reactions .

- Catalyst Screening : Test carbodiimide-based catalysts (e.g., EDC·HCl) for coupling efficiency .

- Temperature Control : Maintain 0–25°C during Boc protection to prevent tert-butyl group cleavage .

- Data Table : Comparison of Reaction Conditions

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DCM | EDC·HCl | 25 | 78 |

| Ethanol | DCC | 0 | 65 |

| DMF | HOBt/EDC·HCl | 25 | 85 |

| Adapted from coupling methodologies in . |

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s bioactivity?

- Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro or halogen substituents enhance receptor binding affinity by increasing electrophilicity .

- Hydrogen Bonding : Hydroxyl or methoxy groups improve solubility and intermolecular interactions, as seen in 1-(4-hydroxyphenyl)piperazine derivatives .

- Structure-Activity Relationship (SAR) : Use computational modeling (e.g., molecular docking) to predict interactions with monoamine transporters .

Q. How can crystallographic data contradictions (e.g., disorder in aromatic rings) be resolved?

- Methodological Answer :

- X-ray Diffraction Refinement : Apply restraints to disordered regions (e.g., occupancy ratios in 1-(2-chlorobenzoyl)piperazine ).

- Complementary Techniques : Use NMR or DFT calculations to validate hydrogen bonding patterns .

- Temperature-Dependent Studies : Collect data at lower temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Q. What advanced analytical techniques address challenges in purity assessment?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。